molecular formula C22H28N2O4S B2782444 N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1797889-64-5

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Katalognummer B2782444
CAS-Nummer: 1797889-64-5
Molekulargewicht: 416.54
InChI-Schlüssel: ICUZCMPCKZWBLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MPSP belongs to the class of compounds known as piperidine derivatives, which have been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Wissenschaftliche Forschungsanwendungen

Phase II Clinical Trial for Advanced Malignancies

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been evaluated in a Phase II clinical trial for its efficacy in treating advanced malignancies, including various cancers such as breast, stomach, pancreas, nonsmall cell lung, small cell lung, colon, head, and neck area cancers, and melanoma. The drug was administered intravenously over 1–2 hours on specific days of a 35-day course, showing principal toxicities including leukopenia, marked phlebitis, and mild nausea and vomiting. The study observed limited responses among patients with breast cancer and nonsmall cell lung cancer (Sklarin et al., 1992).

Stereochemical and Electronic Interaction Studies

Further research into N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide and related compounds has explored their stereochemical and electronic interactions. Studies involving NMR spectra and X-ray diffraction analysis have shown the existence of diastereomers and various conformers, influenced by the solvent polarity and stabilized by intramolecular hydrogen bonds. This detailed stereochemical and electronic characterization aids in understanding the compound's behavior and potential for drug development (Olivato et al., 2008).

Polymorphism Control and Solution Structure Monitoring

Research has also focused on controlling polymorphism and monitoring solution structures of related compounds, highlighting the significance of these aspects in the solid formulation design and stability of pharmaceuticals. Studies have identified various polymorphs and elucidated their stability, solubility, and the influence of crystallization parameters, contributing to the development of more stable and effective drug formulations (Takeguchi et al., 2015).

Potential Analgesic Applications

The compound's derivatives have shown potential for analgesic and antitussive activities, with modifications to the phenyl group significantly enhancing these effects. This suggests possible therapeutic applications for pain and cough relief, broadening the compound's applicability in clinical settings (Oki et al., 1974).

Antifungal and Antibacterial Activities

Metabolites of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide and its endophytic sources have been investigated for their antifungal and antibacterial properties. Research indicates significant inhibitory effects against specific bacterial strains and plant pathogens, suggesting its potential utility in treating infections and in agricultural applications to protect crops from fungal diseases (Xiao et al., 2014).

Eigenschaften

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-20-4-3-15-24(16-20)19-10-8-18(9-11-19)23-22(25)14-7-17-5-12-21(13-6-17)29(2,26)27/h5-6,8-13,20H,3-4,7,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZCMPCKZWBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.